N-Acetyl-L-methionine-15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

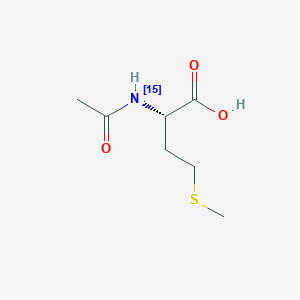

N-Acetyl-L-methionine-15N is a labeled derivative of N-Acetyl-L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-15N typically involves the acetylation of L-methionine-15N. The reaction is carried out by reacting L-methionine-15N with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The isotopic labeling is achieved by using nitrogen-15 enriched starting materials .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-methionine-15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to L-methionine-15N.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: L-methionine-15N.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

Metabolic Studies

N-Acetyl-L-methionine-15N is primarily utilized in metabolic studies due to its isotopic labeling, which allows researchers to trace metabolic pathways and nitrogen utilization in biological systems.

Case Study: Comparative Metabolism

A study comparing the metabolism of L-methionine and N-acetyl-L-methionine demonstrated that both compounds are metabolically equivalent in rats. The research involved administering N-[1-14C]acetyl-L-methionine and assessing the resulting carbon dioxide production over time. The findings indicated that N-acetyl-L-methionine is effectively utilized similarly to free L-methionine, suggesting its potential as a nutritional supplement in animal feed .

Antioxidant Properties

This compound exhibits significant antioxidant properties, making it valuable in protecting proteins from oxidative damage.

Case Study: Protection of Human Serum Albumin

Research highlighted that N-acetyl-L-methionine is superior to N-acetyl-L-tryptophan in stabilizing human serum albumin against oxidation. In experiments where recombinant human serum albumin was subjected to oxidative stress, the presence of N-acetyl-L-methionine resulted in fewer structural modifications and better preservation of pharmacokinetics compared to other stabilizers. This positions N-acetyl-L-methionine as a promising additive for pharmaceutical formulations involving albumin .

Lactation Performance in Dairy Cows

The compound has also been studied for its effects on lactation performance in dairy cows, demonstrating enhancements in milk yield and quality.

Case Study: Lactation Performance

A controlled trial involving mid-lactating dairy cows assessed the impact of varying doses of N-acetyl-L-methionine on milk production. Results indicated that supplementation improved milk yield and protein synthesis while reducing lipid peroxidation markers. Specifically, cows receiving higher doses showed significant increases in plasma methionine concentrations and overall protein levels, suggesting that N-acetyl-L-methionine can be an effective dietary supplement for enhancing lactation performance .

Implications for Cancer Research

The isotopic labeling of this compound is beneficial for cancer research, particularly in studying tumor metabolism.

Case Study: Isotope Signature in Cancer Cells

Research has shown that the natural abundance of isotopes like 15N can reflect metabolic changes in cancer cells. By analyzing the isotope signatures from breast cancer cell lines, scientists can gain insights into nitrogen metabolism and identify potential biomarkers for cancer diagnosis and treatment . This application underscores the significance of this compound as a tool for understanding metabolic alterations associated with malignancies.

Mechanism of Action

The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .

Comparison with Similar Compounds

N-Acetyl-L-methionine-1-13C: Another isotopically labeled derivative where the carbon atom is replaced with carbon-13.

Fmoc-Met-OH-15N: A derivative used in peptide synthesis with nitrogen-15 labeling.

L-Methionine-15N: The non-acetylated form of the compound with nitrogen-15 labeling

Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .

Biological Activity

N-Acetyl-L-methionine-15N (NAM-15N) is an isotopically labeled derivative of the amino acid methionine, which has garnered attention for its biological activities and potential therapeutic applications. This article reviews the biological activity of NAM-15N, focusing on its metabolic pathways, protective effects against oxidative stress, and implications in neurological health.

1. Metabolism and Bioavailability

Metabolic Equivalence to L-Methionine

Research has shown that N-acetyl-L-methionine (NAM) is metabolically equivalent to free L-methionine. Studies involving Sprague-Dawley rats demonstrated that NAM, when administered either orally or intraperitoneally, yielded similar amounts of carbon dioxide as sodium acetate over a 24-hour period. This suggests that NAM can effectively replace dietary methionine requirements in animals .

Presence in Biological Tissues

NAM has been detected in human and murine brain tissues, indicating its bioavailability and potential physiological roles. The acetylation of methionine to form NAM occurs rapidly in cultured human oligodendroglioma cells at a rate of approximately 0.44 ± 0.064 atom percent excess per minute . This rapid formation points to a significant role for NAM in brain metabolism.

2. Protective Effects Against Oxidative Stress

Antioxidant Properties

NAM exhibits superior antioxidant properties compared to other compounds such as N-acetyl-L-tryptophan. In studies assessing its protective effects on human serum albumin (HSA), NAM was found to significantly reduce post-translational oxidation, preserving the structural integrity of HSA under oxidative stress conditions. The presence of NAM improved the pharmacokinetics of oxidatively exposed albumin preparations, suggesting its utility as a stabilizer in therapeutic applications .

3. Implications for Neurological Health

Link to Neurological Disorders

The metabolism of NAM is closely tied to aminoacylase 1, an enzyme responsible for converting NAM back to methionine and acetate. Deficiencies in aminoacylase 1 have been associated with various neurological disorders. The detectable levels of NAM in brain cells may provide insights into the metabolic disturbances linked to these conditions .

Table 1: Summary of Research Findings on this compound

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |

InChI Key |

XUYPXLNMDZIRQH-DWNZYCRPSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.